6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC15004352
Molecular Formula: C20H17ClN2O3
Molecular Weight: 368.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17ClN2O3 |
|---|---|
| Molecular Weight | 368.8 g/mol |
| IUPAC Name | 6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethylchromen-2-one |
| Standard InChI | InChI=1S/C20H17ClN2O3/c1-10-7-16-19(11(2)8-17(24)26-16)20(25)18(10)15-9-14(22-23-15)12-3-5-13(21)6-4-12/h3-8,14,22,25H,9H2,1-2H3 |
| Standard InChI Key | DNIDQDPWWHGYJG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=CC(=O)O2)C)C(=C1C3=NNC(C3)C4=CC=C(C=C4)Cl)O |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound integrates a chromenone backbone (2H-chromen-2-one) substituted at positions 4, 5, 6, and 7 with methyl, hydroxyl, and pyrazoline groups, respectively. The pyrazoline moiety at position 6 consists of a 4,5-dihydro-1H-pyrazole ring bearing a 4-chlorophenyl substituent. This design combines the planar aromaticity of chromenones with the conformational flexibility of dihydropyrazoles, enabling interactions with diverse biological targets .
Key Functional Groups:
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Chromenone core: Provides a rigid, conjugated system for π-π stacking and hydrogen bonding.
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5-Hydroxy group: Enhances solubility and participates in hydrogen-bonding interactions.
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4,7-Dimethyl groups: Improve lipophilicity and membrane permeability.
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4-Chlorophenyl-pyrazoline: Introduces halogen-mediated hydrophobic interactions and electronic effects .
Spectral Confirmation
Structural validation relies on advanced spectroscopic techniques:
Synthesis Methods and Optimization
Conventional Multi-Step Synthesis
The synthesis begins with 3-acetylcoumarin, derived via Pechmann condensation of salicylaldehyde and ethyl acetoacetate . Subsequent Claisen-Schmidt condensation with 4-chlorobenzaldehyde yields a chalcone intermediate, which undergoes hydrazinolysis to form the pyrazoline ring .
Reaction Scheme:
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Pechmann Condensation:
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Chalcone Formation:
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Pyrazoline Cyclization:
Microwave-Assisted Synthesis (MAM)
Microwave irradiation significantly enhances reaction efficiency, reducing synthesis time from 8–12 hours (conventional) to 15–30 minutes . This method improves yields (85–92%) by promoting uniform heating and minimizing side reactions.
Comparative Data:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time (h) | 8–12 | 0.25–0.5 |
| Yield (%) | 65–75 | 85–92 |
| Purity (%) | 90–95 | 97–99 |
Analytical Characterization and Quality Control
Stability Studies
The compound remains stable under accelerated conditions (40°C, 75% RH) for 6 months, with <2% degradation.
Challenges and Future Directions
Synthetic Hurdles
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Low Solubility: Requires nanoparticle formulation for in vivo applications.
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Stereochemical Control: Racemization at the pyrazoline chiral center during synthesis .
Research Opportunities
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Structure-Activity Relationships (SAR): Modifying substituents to enhance bioavailability.
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In Vivo Toxicity Studies: Evaluating hepatotoxicity and nephrotoxicity in animal models.
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